(R)-2-((叔丁氧羰基)氨基)-3-羟基-2-甲基丙酸

描述

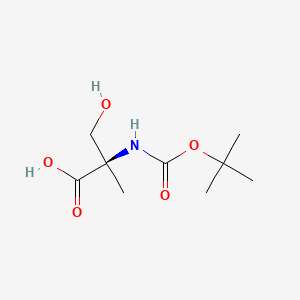

“®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid” is a chemical compound with the CAS Number: 75638-15-2 . It is also known as (tert-butoxycarbonyl)-D-alanine hydrate . The compound is a white to off-white solid .

Synthesis Analysis

The synthesis of this compound involves the use of oxalyl chloride in methanol . This method allows for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Molecular Structure Analysis

The molecular weight of this compound is 207.23 . The InChI code is 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 .Chemical Reactions Analysis

The compound undergoes a mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . This reaction is part of a broader mechanism involving the electrophilic character of oxalyl chloride .Physical And Chemical Properties Analysis

The compound is a white to off-white solid . The compound’s IUPAC name is (tert-butoxycarbonyl)-D-alanine hydrate .科学研究应用

活性羰基物质 (RCS) 和慢性疾病

- RCS 是由碳水化合物、脂质和氨基酸氧化产生的极具反应性的分子。它们会损伤重要的细胞成分,导致细胞毒性和致突变性,并与衰老和各种慢性疾病(如炎症性疾病、动脉粥样硬化、糖尿病、癌症和心血管疾病)有关。了解 RCS 的代谢和作用对于开发有效的治疗策略以预防这些疾病至关重要。先进的研究重点关注内源性 RCS 代谢物、羰基代谢酶诱导剂和 RCS 清除剂。人们正在探索纳米颗粒和纳米载体的应用,以提高 RCS 螯合剂的生物利用度和生物功效,突显了这一研究领域在针对 RCS 相关慢性疾病的治疗开发中的重要性 (Fuloria 等人,2020)。

羟基肉桂酸和抗氧化活性

- 羟基肉桂酸,如阿魏酸、香豆酸、咖啡酸和芥子酸,广泛分布于植物中,在谷类、豆类、油籽、水果、蔬菜和饮料中含量丰富。它们通过清除各种有机自由基并作为还原剂发挥显着的抗氧化活性。这些化合物在降低疾病风险和促进健康方面发挥作用,部分原因是它们的抗氧化特性。羟基肉桂酸抗氧化活性的效力受结构影响至关重要,了解这些影响对于利用其健康益处和在食品工业中的应用至关重要 (Shahidi & Chandrasekara,2010)。

安全和危害

作用机制

Target of Action

The primary targets of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid, also known as N-BOC-ALPHA-METHYL-D-SERINE, are amino acids . This compound is used to protect amines in synthetic organic chemistry .

Mode of Action

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid interacts with its targets by introducing the tert-butoxycarbonyl group into a variety of organic compounds . This process is achieved using flow microreactor systems .

Biochemical Pathways

The introduction of the tert-butoxycarbonyl group into organic compounds by ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid affects the biosynthetic and biodegradation pathways of these compounds . This process has implications in synthetic organic chemistry and potential applications in biocatalytic processes .

Pharmacokinetics

The pharmacokinetics of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid involve the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate . The yield of the desired product is influenced by the conditions of the reactions .

Result of Action

The result of the action of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is the successful introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process enhances the solubility characteristics of these compounds and can be used to direct chemistry to desired sites or block reaction in close proximity .

Action Environment

The action, efficacy, and stability of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid are influenced by environmental factors such as the conditions of the reactions . The process of introducing the tert-butoxycarbonyl group into organic compounds is more efficient and versatile when conducted using flow microreactor systems .

生化分析

Biochemical Properties

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The Boc group is stable under a variety of conditions, including nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows for selective reactions to occur without interference from the protected amino group. The compound interacts with enzymes and proteins involved in peptide synthesis, such as peptidyl transferases, which facilitate the formation of peptide bonds.

Molecular Mechanism

At the molecular level, ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid exerts its effects through the formation of stable Boc-protected intermediates. These intermediates prevent the amino group from participating in unwanted side reactions, allowing for the selective formation of peptide bonds. The Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions . This mechanism is crucial for the stepwise synthesis of peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid change over time due to its stability and degradation properties. The compound is stable under a variety of conditions, but prolonged exposure to acidic or basic environments can lead to the removal of the Boc group . This degradation can affect the long-term stability of peptides and proteins synthesized using this compound. In vitro and in vivo studies have shown that the compound maintains its protective effects over extended periods, ensuring the correct assembly of peptides and proteins.

Dosage Effects in Animal Models

The effects of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, such as inflammation or immune responses . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired protective effects without causing harm.

Metabolic Pathways

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the formation and cleavage of peptide bonds . These interactions are essential for the synthesis and degradation of peptides and proteins, affecting metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific amino acid transporters, ensuring its availability for peptide synthesis . Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum, where peptide synthesis occurs.

Subcellular Localization

The subcellular localization of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is primarily within the endoplasmic reticulum and other organelles involved in protein synthesis. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and proteins involved in peptide synthesis . Targeting signals and post-translational modifications can direct the compound to specific compartments, ensuring its effective participation in biochemical reactions.

属性

IUPAC Name |

(2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXDSRYWWYTPD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647169 | |

| Record name | N-(tert-Butoxycarbonyl)-2-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84311-18-2 | |

| Record name | N-(tert-Butoxycarbonyl)-2-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326410.png)

![4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326411.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326416.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326420.png)

![Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1326421.png)

![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)